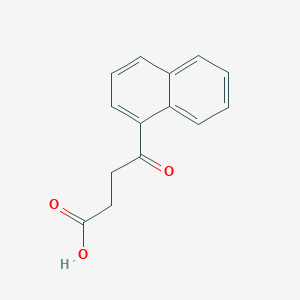

4-Naphthalen-1-yl-4-oxo-butyric acid

Description

The exact mass of the compound 4-(1-Naphthyl)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.29e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408067. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-1-yl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13(8-9-14(16)17)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEXYDHOGAIPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298890 | |

| Record name | 4-(1-Naphthyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4653-13-8 | |

| Record name | 4653-13-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1-Naphthyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(naphthalen-1-yl)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid, a valuable intermediate in organic synthesis and medicinal chemistry. This document details the primary synthetic methodologies, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as γ-Oxo-1-naphthalenebutanoic acid, belongs to the class of β-aroylpropionic acids. These compounds are significant precursors for the synthesis of various heterocyclic compounds and have been explored for their potential biological activities. The structural motif of a naphthalene ring coupled to a keto-acid side chain makes it a versatile building block for the development of novel chemical entities in drug discovery programs.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most prevalent and established method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with succinic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1]

The reaction proceeds via the formation of an acylium ion intermediate from succinic anhydride in the presence of AlCl₃. This potent electrophile then attacks the electron-rich naphthalene ring. The regioselectivity of the acylation on the naphthalene ring (α- vs. β-substitution) can be influenced by the choice of solvent. Non-polar solvents such as carbon disulfide (CS₂) tend to favor α-substitution, which is the desired outcome for synthesizing the target molecule. In contrast, polar solvents like nitrobenzene can lead to a higher proportion of the β-substituted isomer.[2]

Key Reaction Steps:

-

Formation of the electrophilic acylium ion from succinic anhydride and the Lewis acid catalyst.

-

Electrophilic attack of the acylium ion on the α-position of the naphthalene ring.

-

Workup with acid and water to quench the reaction and isolate the product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and physical properties for the synthesis and the resulting product.

| Parameter | Value | Reference |

| Reactants | Naphthalene, Succinic Anhydride | General Knowledge |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [1] |

| Solvent (for α-substitution) | Carbon Disulfide (CS₂), Dichloroethane | [2] |

| Product Molecular Formula | C₁₄H₁₂O₃ | [3][4] |

| Product Molecular Weight | 228.24 g/mol | [3][4] |

| Product Melting Point | 175 °C | [4] |

| Product Boiling Point | 459.6 °C at 760 mmHg | [4] |

Detailed Experimental Protocols

Two primary protocols for the Friedel-Crafts acylation are presented below: a traditional method and an alternative mechanochemical approach.

Protocol 1: Traditional Friedel-Crafts Acylation in Solvent

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon Disulfide (CS₂) or Dichloroethane (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Ether

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Buchner funnel and flask for filtration

-

Standard laboratory glassware

Procedure:

-

In a fume hood, a solution of naphthalene (0.01 mol) in anhydrous carbon disulfide (or dichloroethane) is prepared in a round-bottom flask equipped with a stirrer and reflux condenser.

-

The flask is cooled in an ice bath, and powdered anhydrous aluminum chloride (0.02 mol) is added portion-wise with stirring.[1]

-

Succinic anhydride (0.01 mol) is then added slowly to the reaction mixture.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitoring by TLC is recommended).

-

The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.[1]

-

The solvent is removed by steam distillation or evaporation.

-

The crude solid product is collected by filtration and washed with water.[1]

-

For purification, the crude product is dissolved in a 5% sodium bicarbonate solution, followed by extraction with ether to remove non-acidic impurities.

-

The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified this compound.

-

The purified product is collected by filtration, washed with cold water, and dried.

Protocol 2: Solvent-Free Mechanochemical Synthesis

This method offers an environmentally friendlier alternative by avoiding bulk solvents.[5]

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl)

-

Crushed ice

-

Water

Equipment:

-

Ball mill or a mortar and pestle

-

TLC setup for reaction monitoring

Procedure:

-

Inside an efficient fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a mortar or ball mill vessel.[1]

-

Grind the mixture for 1 minute.[1]

-

Add naphthalene (1.28 g, 0.01 mole) to the reaction mixture.

-

Continue grinding the mixture for 5-10 minutes, monitoring the reaction progress by TLC.[1]

-

Upon completion, quench the reaction by adding the mixture to crushed ice and hydrochloric acid.[1]

-

Collect the solid product by filtration and wash it with water. The product is often pure enough without further purification.[1]

Visualized Workflows and Pathways

Synthesis Pathway

Caption: Friedel-Crafts acylation of naphthalene with succinic anhydride.

General Experimental Workflow

Caption: General workflow for the synthesis and purification process.

Role in Drug Development and Medicinal Chemistry

While this compound itself is not widely reported as a pharmacologically active agent, its structural framework is of significant interest in drug discovery. As a β-aroylpropionic acid, it serves as a key intermediate for synthesizing a variety of heterocyclic systems, which are core structures in many pharmaceuticals.[1]

Derivatives of this molecule, such as naphthyl-polyamine conjugates, have been investigated for their potential as antimicrobial agents and antibiotic enhancers. For instance, related structures have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans. Although the specific target molecule of this guide was not the final active compound in those studies, it highlights the potential of the naphthyl-butyric acid scaffold as a starting point for developing new therapeutics.

The presence of both a ketone and a carboxylic acid functional group allows for diverse chemical modifications, making it an attractive starting material for creating libraries of compounds for high-throughput screening in various disease models.

Safety and Handling

-

Aluminum chloride is corrosive and reacts violently with water. It should be handled in a dry environment and with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Naphthalene is flammable and an irritant.

-

Carbon disulfide is highly flammable and toxic.

-

All procedures should be carried out in a well-ventilated fume hood.

-

The final product, this compound, may cause skin and eye irritation.[1]

This technical guide provides a foundational understanding of the synthesis of this compound. The provided protocols and data are intended to aid researchers in the successful synthesis and further exploration of this versatile chemical intermediate.

References

- 1. 4-(1-Naphthyl)-4-oxobutanoic acid | C14H12O3 | CID 277786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to 4-Naphthalen-1-yl-4-oxo-butyric Acid: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Naphthalen-1-yl-4-oxo-butyric acid, a keto-acid derivative of naphthalene, presents a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its known spectral data. While specific biological activities and its role in signaling pathways are not extensively documented in publicly available literature, this guide explores the potential applications based on the activities of structurally related compounds and its known interaction with at least one biological target. This document aims to serve as a foundational resource for researchers investigating this compound for novel therapeutic or material applications.

Chemical and Physical Properties

This compound, also known as 4-(1-naphthyl)-4-oxobutanoic acid, is a solid organic compound. Its core structure consists of a naphthalene ring linked to a butyric acid chain via a ketone group.

Identifiers and Molecular Data

| Property | Value | Source(s) |

| IUPAC Name | 4-(naphthalen-1-yl)-4-oxobutanoic acid | [1] |

| Synonyms | 4-(1-Naphthyl)-4-oxobutanoic acid, γ-Oxo-1-naphthalenebutanoic acid, 3-(1-Naphthoyl)propionic acid | [1] |

| CAS Number | 4653-13-8 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)CCC(=O)O | [1] |

| InChI Key | YNEXYDHOGAIPHO-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 127-128 °C | |

| Boiling Point | 459.6 °C at 760 mmHg (Predicted) | |

| Solubility | Information not available | |

| XLogP3-AA | 2.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

A common and effective method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. The following is a general protocol adapted for the synthesis of this compound.

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or nitrobenzene as solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

5% Sodium bicarbonate solution

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with reflux condenser and stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve naphthalene in the chosen anhydrous solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.

-

Reagent Addition: Add succinic anhydride to the mixture portion-wise, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: General workflow for the synthesis and purification of this compound.

Purification: Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane)

-

Erlenmeyer flask

-

Heating plate

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is soluble at high temperatures and sparingly soluble at low temperatures.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.

-

Drying: Dry the crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.

Spectral Data

Mass Spectrometry (GC-MS)

The mass spectrum of 4-(1-Naphthyl)-4-oxobutanoic acid shows a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns can provide structural information. (Data available on PubChem).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the butyric acid chain. (A ¹³C NMR spectrum is available on PubChem).

-

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring and the methylene protons of the butyric acid chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A sharp C=O stretch from the ketone (around 1680-1700 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

-

C-H stretches from the aromatic and aliphatic portions of the molecule.

-

C=C stretches from the aromatic naphthalene ring.

Biological Activity and Drug Development Potential

While comprehensive studies on the biological activity of this compound are limited in the public domain, its structural motifs suggest potential areas for investigation. Derivatives of 4-oxobutanoic acid are utilized as precursors in the synthesis of various heterocyclic compounds with recognized biological activities, including antimicrobial and anti-inflammatory properties[2].

A significant finding from the Protein Data Bank (PDB) is the presence of this molecule (under the ligand code Q5M) in a crystal structure with a protein (PDB ID: 6UEE)[1]. Further investigation into this protein-ligand interaction is crucial to elucidate the specific biological target and potential pharmacological effects of this compound. The development of derivatives based on this scaffold could lead to novel therapeutic agents.

Caption: Potential pathways for drug discovery and development starting from this compound.

Conclusion

This compound is a well-characterized compound with established synthetic and purification protocols. Its full potential as a pharmacologically active agent or a precursor for materials science applications remains to be thoroughly explored. The existing data, particularly its interaction with a known protein target, provides a strong rationale for further investigation by researchers and drug development professionals. This guide serves as a comprehensive starting point for such endeavors.

References

Unraveling the Enigma: The Mechanism of Action of 4-Naphthalen-1-yl-4-oxo-butyric Acid Remains Largely Uncharted

Despite its defined chemical structure, the specific biological mechanism of action for 4-Naphthalen-1-yl-4-oxo-butyric acid remains conspicuously absent from the current scientific literature. An in-depth review of available research and chemical databases reveals a significant gap in the understanding of its molecular targets, the signaling pathways it may modulate, and its quantitative bioactivity.

Currently, information on this compound is primarily confined to its chemical and physical properties, with numerous suppliers listing it as a chemical intermediate or a research compound. There is a notable lack of published studies detailing its pharmacological effects, such as enzymatic inhibition, receptor binding, or its impact on cellular signaling cascades. Consequently, quantitative data, including IC50, Ki, or EC50 values, which are crucial for characterizing the potency and efficacy of a bioactive compound, are not available. Furthermore, detailed experimental protocols for assays involving this specific molecule have not been publicly documented.

Insights from Structurally Related Compound Classes

While direct evidence is wanting, preliminary insights can be gleaned from the broader chemical classes to which this compound belongs: naphthalene derivatives and γ-keto acids (or 4-oxo-butyric acid derivatives).

The Diverse Bioactivities of Naphthalene Derivatives

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a common scaffold in a multitude of biologically active compounds. Research has shown that naphthalene derivatives exhibit a wide spectrum of pharmacological activities, including:

-

Anticancer Properties: Certain naphthalene-based compounds have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

-

Antimicrobial Effects: The naphthalene ring is a core component of several antifungal and antibacterial agents.

-

Anti-inflammatory Activity: Some derivatives have shown promise in modulating inflammatory pathways.

The mechanism of action for these derivatives is highly varied and dependent on the specific substitutions on the naphthalene core.

The Pharmacological Landscape of 4-Oxo-butyric Acid Derivatives

Similarly, derivatives of 4-oxo-butyric acid, also known as γ-keto acids, have been explored for various therapeutic applications. Their biological effects are often attributed to their ability to mimic or interfere with endogenous metabolic pathways. For instance, some γ-keto acids are known to interact with enzymes and receptors involved in neurotransmission and cellular metabolism.

Future Directions and the Path Forward

The absence of specific data on this compound underscores the need for foundational biological screening and mechanistic studies. To elucidate its potential role as a bioactive agent, a systematic investigation is required.

A logical workflow for future research would involve a series of tiered experiments, beginning with broad phenotypic screening to identify any effects on cell viability, proliferation, or other observable cellular changes. Positive hits from such screens would then warrant more focused investigations to identify the molecular target(s) and delineate the affected signaling pathways.

Below is a conceptual workflow that researchers could follow to investigate the mechanism of action of this compound.

Figure 1. A conceptual workflow for elucidating the mechanism of action of this compound.

Unraveling the Enigma: The Biological Activity of 4-Naphthalen-1-yl-4-oxo-butyric Acid Remains Undisclosed

Despite its well-defined chemical structure and commercial availability, a comprehensive analysis of the biological activity of 4-Naphthalen-1-yl-4-oxo-butyric acid remains elusive within the public scientific domain. An in-depth review of available literature and databases reveals a significant gap in the understanding of this compound's pharmacological profile, with no substantive data on its mechanism of action, specific biological targets, or quantitative efficacy.

Currently, information on this compound is predominantly limited to its chemical and physical properties. While its synthesis and basic characteristics are documented, detailed reports on its interactions with biological systems are conspicuously absent. Publicly accessible databases, such as PubChem, contain entries for the compound but lack any associated biological test results, indicating a probable absence of large-scale screening data or published research focused on its bioactivity.[1]

Efforts to find data on its potential as an enzyme inhibitor, receptor agonist or antagonist, or cytotoxic agent have been unsuccessful. The scientific literature features studies on various derivatives and structural analogs of this compound, which have been investigated for a range of therapeutic applications, including as S1P1 receptor agonists and potential treatments for neurodegenerative diseases. However, these findings cannot be extrapolated to the core compound itself, as minor structural modifications can lead to vastly different biological effects.

Chemical Identity and Properties

For researchers and drug development professionals, the foundational information available for this compound is summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(naphthalen-1-yl)-4-oxobutanoic acid |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| CAS Number | 4653-13-8 |

| Appearance | Solid |

| Synonyms | 4-(1-Naphthyl)-4-oxobutanoic acid, 3-(1-Naphthoyl)propionic acid, γ-Oxo-1-naphthalenebutanoic acid |

This data is compiled from various chemical supplier catalogs and public chemical databases.[1][2][3][4][5]

The Path Forward: A Call for Investigation

The absence of biological data for this compound presents a unique opportunity for novel research. Its structural similarity to other biologically active compounds suggests that it could possess interesting pharmacological properties. Future investigations could explore its potential in various therapeutic areas through a systematic screening approach.

A logical workflow for such an investigation is proposed below.

Figure 1. A proposed workflow for the systematic investigation of the biological activity of this compound.

References

An In-depth Technical Guide on 4-Naphthalen-1-yl-4-oxo-butyric Acid

This technical guide provides a comprehensive literature review of 4-Naphthalen-1-yl-4-oxo-butyric acid, targeting researchers, scientists, and drug development professionals. The guide covers the synthesis, physicochemical properties, and known biological activities of this compound and its derivatives, presenting data in a structured and accessible format.

Introduction

This compound, a derivative of naphthalene, is a keto acid that has garnered interest in medicinal chemistry primarily as a versatile synthetic intermediate. Its structural motif, featuring a naphthalene ring system linked to a butyric acid chain with a ketone functionality, serves as a scaffold for the development of more complex molecules with a wide range of biological activities. While the parent compound itself is not extensively studied for its bioactivity, its derivatives have shown promise as antimicrobial and anticancer agents. This guide will delve into the available scientific literature to provide a detailed overview of its synthesis, properties, and the biological landscape of its related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases.[1][2]

| Property | Value |

| CAS Number | 4653-13-8 |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Melting Point | 175 °C |

| Boiling Point | 164-166 °C |

| Density | 1.249 ± 0.06 g/cm³ (Predicted) |

| Appearance | Off-white solid |

Synthesis

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Sodium carbonate (Na₂CO₃), 10% aqueous solution

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of naphthalene (1 equiv.) and succinic anhydride (1.1 equiv.) in nitrobenzene is prepared.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride (2.2 equiv.) is added portion-wise with constant stirring.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 60-70 °C for 2-3 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The nitrobenzene is removed by steam distillation.

-

The resulting crude solid is filtered, washed with cold water, and then treated with a 10% sodium carbonate solution to form the sodium salt of the acid, which dissolves.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with 5% hydrochloric acid to precipitate the this compound.

-

The precipitated solid is collected by filtration, washed with cold water until free of chloride ions, and dried.

-

The crude product is purified by recrystallization from ethanol to yield pure this compound.

Synthesis Workflow

Biological Activities and Derivatives

While there is a notable lack of publicly available quantitative biological data for this compound itself, its structural framework is a key component in a variety of derivatives exhibiting significant biological activities. The primary areas of investigation for these derivatives have been in antimicrobial and anticancer research.

Antimicrobial Activity of Derivatives

Derivatives of this compound, particularly conjugates with polyamines, have been synthesized and evaluated for their antimicrobial properties. These compounds are designed to mimic naturally occurring antimicrobial peptides.

A study on naphthyl-polyamine conjugates demonstrated that while many 1-naphthyl substituted analogues were largely inactive, some longer polyamine chain variants showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans.[3]

| Compound | Organism | MIC (µM) |

| 17e | MRSA | 9.7 |

| 17f | MRSA | 0.29 |

| A. baumannii | 0.29 | |

| C. neoformans | 0.29 | |

| 18f | S. aureus | 3.15 |

| MRSA | ≤ 0.25 | |

| C. neoformans | ≤ 0.25 |

Note: The compound numbers are as referenced in the cited literature.[3]

Anticancer Activity of Naphthalene Derivatives

The naphthalene moiety is present in numerous compounds with demonstrated anticancer activity. While direct cytotoxicity data for this compound is not available in the reviewed literature, various other naphthalene derivatives have been shown to be potent cytotoxic agents against a range of cancer cell lines.

For instance, a series of naphthalene-1,4-dione analogues were synthesized and evaluated for their anticancer activity. Several of these compounds displayed significant cytotoxicity against human endometrial cancer cells (HEC1A).

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| BH10 | HEC1A | 10.22 |

| 8 | HEC1A | 9.55 |

| 9 | HEC1A | 4.16 |

| 10 | HEC1A | 1.24 |

| 44 | HEC1A | 6.4 |

Note: The compound numbers are as referenced in the cited literature.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, standard in vitro assays would be employed. The following are general protocols for determining cytotoxicity and antimicrobial activity.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Workflow for Bioactivity Screening

Potential Signaling Pathways and Mechanism of Action

Given the structural similarities to other biologically active naphthalene derivatives, it is plausible that this compound or its derivatives could interact with various cellular targets and signaling pathways. The presence of the naphthalene ring, a common feature in many DNA intercalators and enzyme inhibitors, suggests potential mechanisms of action.

For instance, many quinone-containing compounds, which can be metabolically derived from naphthalene structures, are known to induce oxidative stress and apoptosis in cancer cells. This often involves the generation of reactive oxygen species (ROS), leading to the activation of stress-related signaling pathways such as the MAPK (mitogen-activated protein kinase) pathway and ultimately culminating in programmed cell death.

Hypothetical Mechanism of Action in Cancer Cells

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. While the direct biological evaluation of this specific molecule is not extensively documented in the available literature, its role as a precursor to a variety of biologically active derivatives, particularly in the fields of antimicrobial and anticancer research, is evident. The data on its derivatives suggest that the naphthalene-butyric acid scaffold is a promising starting point for the development of novel therapeutic agents. Future research should focus on the comprehensive biological screening of the parent compound to determine its intrinsic activity and to provide a baseline for comparison with its more complex analogues. Such studies would be invaluable for a more complete understanding of the structure-activity relationships within this class of compounds and could unveil new avenues for drug discovery.

References

An In-depth Technical Guide to 4-Naphthalen-1-yl-4-oxo-butyric Acid: Synthesis, History, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Naphthalen-1-yl-4-oxo-butyric acid, a keto-acid of interest in organic synthesis and potentially in medicinal chemistry. This document details the compound's discovery and historical synthetic context, provides a detailed experimental protocol for its preparation via Friedel-Crafts acylation, and explores its potential biological activities and associated signaling pathways based on evidence from structurally related compounds. Quantitative data is summarized in structured tables, and key experimental and signaling workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

This compound, with the chemical formula C₁₄H₁₂O₃, is a carboxylic acid and ketone derivative of naphthalene. Its structure presents a versatile scaffold for chemical modifications, making it a valuable intermediate in organic synthesis. While direct biological studies on this specific compound are limited in publicly accessible literature, the broader class of 4-oxo-butanoic acid derivatives has garnered significant attention for a range of biological activities. This guide synthesizes the available information to provide a foundational resource for researchers interested in this molecule.

Discovery and History

The synthesis of this compound is rooted in the principles of the Friedel-Crafts acylation , a set of reactions developed by Charles Friedel and James Crafts in 1877. This electrophilic aromatic substitution reaction allows for the attachment of acyl groups to aromatic rings. The specific application of this reaction to naphthalene for acylation was a subject of study in the mid-20th century. A notable publication by G. Baddeley in 1949 explored the acylation of naphthalene, providing a historical basis for the synthesis of compounds like this compound.[1] The reaction of naphthalene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, represents the classical and most probable route for the initial synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides essential information for handling, characterization, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | PubChem[2] |

| Molecular Weight | 228.24 g/mol | PubChem[2] |

| CAS Number | 4653-13-8 | PubChem[2] |

| IUPAC Name | 4-(naphthalen-1-yl)-4-oxobutanoic acid | PubChem[2] |

| Synonyms | gamma-Oxo-1-naphthalenebutanoic acid, 3-(1-Naphthoyl)propionic acid | PubChem[2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Insoluble in water (predicted) |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with succinic anhydride. Below is a detailed experimental protocol adapted from general procedures for this type of reaction.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from naphthalene and succinic anhydride.

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add naphthalene and nitrobenzene.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.

-

Reagent Addition: Dissolve succinic anhydride in nitrobenzene and add this solution dropwise from the dropping funnel to the stirred reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture under reflux for 3-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Isolation of Crude Product: The nitrobenzene layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with water.

-

Purification: The organic layer is then extracted with a 5% sodium carbonate solution. The aqueous carbonate layer is separated and acidified with concentrated hydrochloric acid to precipitate the crude this compound.

-

Final Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological effects of this compound is scarce, the activities of its structural analogs provide a strong basis for predicting its potential therapeutic applications.

Potential Anticancer Activity via PI3K/Akt/mTOR Pathway Inhibition

Derivatives of 4-oxo-butanoic acid have shown promise as anticancer agents by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.

Experimental Protocol: Western Blot for Pathway Analysis

To investigate the effect of this compound on the PI3K/Akt/mTOR pathway, a Western blot analysis can be performed to detect changes in the phosphorylation status of key proteins like Akt and S6 ribosomal protein.

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) and treat with varying concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total Akt (p-Akt, t-Akt) and phosphorylated and total S6 (p-S6, t-S6).

-

Detection: Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Potential Neuroprotective Effects via Kynurenine 3-Monooxygenase Inhibition

Certain 4-phenyl-4-oxo-butanoic acid derivatives have been identified as inhibitors of kynurenine 3-monooxygenase (KMO). KMO is a key enzyme in the kynurenine pathway of tryptophan degradation, and its inhibition is considered a potential therapeutic strategy for neurodegenerative diseases by reducing the production of neurotoxic metabolites.

Experimental Protocol: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

An enzymatic assay can be used to determine the inhibitory activity of this compound against KMO.[3]

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing assay buffer, human KMO enzyme, the test compound at various concentrations, and the substrate L-kynurenine.

-

Incubation: Incubate the plate at room temperature for a specified period.

-

Detection: Measure the enzymatic activity by monitoring the consumption of the NADPH cofactor at a wavelength of 340 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Potential Antimicrobial and Antibiotic Enhancing Activity

Naphthyl-containing compounds have been investigated for their antimicrobial properties. Derivatives of 4-oxo-butanoic acid have also been shown to possess antimicrobial activity and the ability to enhance the efficacy of existing antibiotics.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of this compound against various microbial strains can be determined using the broth microdilution method.[4]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a readily synthesizable compound with a historical foundation in classic organic chemistry. While direct biological characterization is limited, the activities of its structural analogs strongly suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, neuroprotection, and infectious diseases. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the synthesis, characterization, and biological evaluation of this intriguing molecule. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound and to explore its full therapeutic potential.

References

- 1. S 20. The acylation of naphthalene by the friedel–crafts reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 4-(1-Naphthyl)-4-oxobutanoic acid | C14H12O3 | CID 277786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

An In-depth Technical Guide to the Synthesis of 4-Naphthalen-1-yl-4-oxo-butyric Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-naphthalen-1-yl-4-oxo-butyric acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details the core synthetic methodologies, provides explicit experimental protocols for key reactions, and presents quantitative data to facilitate comparison and optimization of synthetic routes. Furthermore, it visualizes key synthetic and biological pathways to provide a deeper understanding of the context and application of these molecules.

Core Synthesis: Friedel-Crafts Acylation

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich naphthalene ring.[2]

The regioselectivity of the acylation on the naphthalene ring is a critical aspect of this synthesis. The use of a non-polar solvent such as carbon disulfide or nitrobenzene at low temperatures favors the formation of the α-isomer (1-substitution), yielding this compound. In contrast, polar solvents can favor the formation of the β-isomer (2-substitution).

A mechanochemical, solvent-free approach has also been explored, offering a more environmentally friendly alternative to traditional solution-phase reactions and in some cases, improved yields.[3]

General Synthetic Scheme: Friedel-Crafts Acylation

Caption: General scheme for the Friedel-Crafts acylation of naphthalene.

Experimental Protocols

Synthesis of 4-(Naphthalen-1-yl)-4-oxobutanoic acid via Friedel-Crafts Acylation

This protocol is adapted from the initial step of the Haworth synthesis.[1]

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

5% Hydrochloric acid (HCl)

-

Crushed ice

-

Sodium carbonate solution

-

Standard laboratory glassware for reflux and vacuum filtration

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve naphthalene and succinic anhydride in nitrobenzene.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride in portions while stirring vigorously. Maintain a low temperature during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture under reflux for the specified time (refer to the data table below for variations).

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Perform steam distillation to remove the nitrobenzene solvent.

-

The solid product, 4-(naphthalen-1-yl)-4-oxobutanoic acid, is collected by vacuum filtration.

-

Wash the crude product with cold water and then with a dilute HCl solution.

-

The product can be further purified by recrystallization.

Quantitative Data for Synthesis of the Core Structure

The following table summarizes various reported conditions and corresponding yields for the synthesis of this compound.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| Naphthalene | Succinic Anhydride | AlCl₃ | Nitrobenzene | - | - | 60 |

| Naphthalene | Succinic Anhydride | AlCl₃ | Dichloromethane | - | - | - |

| Biphenyl | Succinic Anhydride | AlCl₃ | Dichloromethane | - | - | 6 |

| Biphenyl | Succinic Anhydride | AlCl₃ | None (Ball Mill) | 2 h | Room Temp. | 69 |

Synthesis of Derivatives

The core structure of this compound offers multiple reactive sites—the carboxylic acid, the ketone, and the aromatic ring—allowing for the synthesis of a wide array of derivatives.

Amide Derivatives

Amide derivatives can be readily synthesized by coupling the carboxylic acid moiety with various amines.

General Experimental Protocol for Amide Synthesis:

-

To a solution of 4-(naphthalen-1-yl)-4-oxobutanoic acid in a suitable solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., EDC·HCl/HOBt or POCl₃) and a base (e.g., DIPEA or pyridine).

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion, monitored by TLC.

-

Perform an aqueous workup, followed by extraction with an organic solvent.

-

The crude product is purified by column chromatography or recrystallization.

Ester Derivatives

Esterification of the carboxylic acid is a common derivatization.

General Experimental Protocol for Ester Synthesis (Fischer Esterification):

-

Dissolve 4-(naphthalen-1-yl)-4-oxobutanoic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture under reflux for several hours.

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester, which can be further purified if necessary.

Heterocyclic Derivatives (e.g., Pyridazinones)

The 1,4-dicarbonyl motif of 4-aryl-4-oxobutanoic acids makes them excellent precursors for the synthesis of various heterocyclic compounds, such as pyridazinones, through condensation reactions with hydrazine derivatives.[4]

General Experimental Protocol for Pyridazinone Synthesis:

-

Reflux a mixture of 4-(naphthalen-1-yl)-4-oxobutanoic acid and hydrazine hydrate in a suitable solvent, such as ethanol, for several hours.[4]

-

Concentrate the reaction mixture and pour it into ice-cold water to precipitate the product.[4]

-

Collect the crude product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyridazinone derivative.[4]

Data Summary for Selected Derivatives

The following table presents data for a selection of synthesized derivatives of this compound.

| Derivative Type | R-Group/Reactant | Yield (%) | Melting Point (°C) |

| Amide | Naphthalen-1-amine (from succinic anhydride) | 97 | - |

| Ester | Methyl (Methanol) | 96 | - |

| Heterocycle | 6-(naphthalen-1-yl)-4,5-dihydropyridazin-3(2H)-one (from Hydrazine) | - | - |

| Amide | 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | - | - |

Biological Context and Signaling Pathways

Derivatives of this compound have shown promise in various therapeutic areas, including as antimicrobial agents and as modulators of key signaling pathways.

Antimicrobial Activity

Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial properties. The mechanism of action can vary but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

Caption: General mechanism of antimicrobial action for naphthalene derivatives.

S1P1 Receptor Agonism

Certain derivatives of 4-oxo-4-arylbutanoic acids have been identified as potent and selective agonists of the Sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking, making it an important target for autoimmune diseases.

Upon activation by an agonist, S1P1 couples primarily to the Gαi subunit, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling cascades involving Rac, PI3K/Akt, and MAPK/ERK pathways. This signaling is critical for lymphocyte egress from lymph nodes.

Caption: S1P1 receptor signaling pathway activated by an agonist.

Experimental Workflow Visualization

The overall process from synthesis to characterization and biological evaluation is a systematic workflow crucial for drug discovery and development.

Caption: General experimental workflow for synthesis and evaluation.

References

Spectroscopic and Synthetic Profile of 4-Naphthalen-1-yl-4-oxo-butyric Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway for 4-Naphthalen-1-yl-4-oxo-butyric acid (CAS No: 4653-13-8), a molecule of interest in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its characterization. The guide presents detailed, albeit predicted, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, structured for clarity and comparative ease. Furthermore, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided, alongside standardized methodologies for acquiring the spectroscopic data. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows, adhering to stringent visualization standards for maximum clarity and utility.

Introduction

This compound is a keto-acid containing a naphthalene moiety. Its structural features, combining an aromatic system with a carboxylic acid and a ketone, make it a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activities. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of this compound in research and development settings. This guide aims to provide such a detailed spectroscopic and synthetic profile.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 11.0 | Singlet (broad) | 1H | -COOH |

| ~8.6 | Doublet | 1H | H-8' |

| ~8.1 | Doublet | 1H | H-2' |

| ~7.9 | Doublet | 1H | H-5' |

| ~7.6 - 7.4 | Multiplet | 4H | H-3', H-4', H-6', H-7' |

| ~3.4 | Triplet | 2H | -CO-CH₂- |

| ~2.8 | Triplet | 2H | -CH₂-COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (Ketone) |

| ~178 | C=O (Carboxylic Acid) |

| ~135 | C-4a' |

| ~134 | C-8a' |

| ~132 | C-1' |

| ~130 | C-8' |

| ~129 | C-4' |

| ~128 | C-5' |

| ~127 | C-7' |

| ~126 | C-2' |

| ~125 | C-6' |

| ~124 | C-3' |

| ~34 | -CO-CH₂- |

| ~28 | -CH₂-COOH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic |

| ~1710 | Strong | C=O Stretch | Carboxylic Acid |

| ~1680 | Strong | C=O Stretch | Ketone |

| 1600 - 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1410 | Medium | O-H Bend | Carboxylic Acid |

| ~1280 | Medium | C-O Stretch | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major fragments for this compound are presented below.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 228 | Moderate | [M]⁺ (Molecular Ion) |

| 183 | Moderate | [M - COOH]⁺ |

| 155 | Strong | [C₁₀H₇CO]⁺ (Naphthoyl cation) |

| 127 | Strong | [C₁₀H₇]⁺ (Naphthyl cation) |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of the title compound by the acylation of naphthalene with succinic anhydride using aluminum chloride as a Lewis acid catalyst.

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Deionized water

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add naphthalene (1.0 eq) and nitrobenzene.

-

Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride (2.2 eq) in portions with vigorous stirring.

-

Dissolve succinic anhydride (1.1 eq) in nitrobenzene and add it dropwise to the stirred suspension over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, then heat to 60-70 °C for an additional 4 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Perform steam distillation to remove the nitrobenzene solvent.

-

The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

Spectroscopic Data Acquisition

3.2.1 NMR Spectroscopy

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling.

3.2.2 IR Spectroscopy

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

3.2.3 Mass Spectrometry

-

Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Acquisition: Inject the sample into the GC-MS system. The standard EI energy is 70 eV. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides a detailed spectroscopic and synthetic profile of this compound. The tabulated NMR, IR, and MS data, while based on predictive analysis, offer a solid foundation for the characterization of this compound. The provided experimental protocols for its synthesis and spectroscopic analysis are intended to be a valuable resource for researchers in organic chemistry and drug development. The clear visualization of the synthetic workflow further enhances the utility of this guide.

Crystallography of 4-Naphthalen-1-yl-4-oxo-butyric Acid: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the crystallographic study of 4-Naphthalen-1-yl-4-oxo-butyric acid (CAS No: 4653-13-8). While a definitive crystal structure is not publicly available at the time of this publication, this document outlines the necessary experimental protocols for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the structural characterization of this and similar compounds. The provided methodologies are based on established chemical principles and common practices in the field of crystallography.

Introduction

This compound is a naphthalene derivative with potential applications in organic synthesis and as a scaffold in medicinal chemistry. The determination of its single-crystal X-ray structure is a critical step in understanding its three-dimensional conformation, intermolecular interactions, and solid-state packing. This knowledge is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new chemical entities. This guide details a plausible synthetic route and provides generalized yet detailed protocols for obtaining single crystals and performing X-ray diffraction analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| CAS Number | 4653-13-8 |

| Appearance | Solid |

| Melting Point | 175 °C |

| Boiling Point | 459.6 °C at 760 mmHg |

| Density | 1.249 g/cm³ |

| pKa (Predicted) | 4.53 ± 0.17 |

| XLogP3 | 2.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[1][2]

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

5% Hydrochloric acid (aq)

-

Sodium carbonate solution (aq)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add naphthalene (1.0 equivalent) and nitrobenzene.

-

Cool the mixture in an ice bath with stirring.

-

Carefully add anhydrous aluminum chloride (2.2 equivalents) in portions to the stirred mixture.

-

Dissolve succinic anhydride (1.1 equivalents) in nitrobenzene and add it dropwise to the reaction mixture via the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice and 5% aqueous hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, sodium carbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Crystallization of this compound

Obtaining high-quality single crystals is paramount for X-ray diffraction studies. A general protocol for the crystallization of a small organic molecule is provided below. The choice of solvent is critical and may require screening.

Methods:

-

Slow Evaporation:

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, methanol) at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Allow the vial to stand undisturbed in a vibration-free environment. Crystals should form over a period of days to weeks.

-

-

Vapor Diffusion:

-

Prepare a concentrated solution of the compound in a volatile solvent (the "inner solution").

-

Place a small drop of this solution on a siliconized glass slide.

-

In a sealed chamber (e.g., a petri dish or a well of a crystallization plate), place a larger volume of a less volatile solvent in which the compound is less soluble (the "outer solution" or precipitant).

-

Invert the glass slide over the reservoir of the outer solution and seal the chamber.

-

The vapor of the more volatile solvent will slowly diffuse into the outer solution, increasing the concentration of the compound in the drop and inducing crystallization.

-

Caption: General workflow for the crystallization of a small organic molecule.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Procedure:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.

-

Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and correctness. The final data is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Conclusion

This technical guide provides a foundational framework for the synthesis and crystallographic analysis of this compound. While a published crystal structure is currently unavailable, the detailed protocols herein offer a clear path for researchers to obtain this valuable structural information. The determination of the crystal structure will undoubtedly contribute to a deeper understanding of its chemical properties and facilitate its potential applications in various fields of chemical and pharmaceutical research.

References

The Emerging Therapeutic Potential of 4-Naphthalen-1-yl-4-oxo-butyric Acid Derivatives in Anti-Infective Therapy

For Immediate Release

[City, State] – [Date] – An in-depth analysis of emerging research has identified 4-Naphthalen-1-yl-4-oxo-butyric acid as a key structural component in the development of novel anti-infective agents. This technical guide provides a comprehensive overview of its potential therapeutic applications, focusing on the inhibition of the bacterial enzyme IspH, a critical component of the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential for the survival of many pathogenic bacteria but is absent in humans, making it an attractive target for the development of new antibiotics.

Core Compound: this compound

This compound serves as a crucial precursor in the synthesis of potent inhibitors of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate reductase (IspH). While the compound itself has not been extensively characterized as a direct therapeutic agent, its naphthalene moiety is a key pharmacophore in the design of targeted inhibitors.

Therapeutic Target: IspH and the MEP Pathway

The primary therapeutic target identified for derivatives of this compound is the IspH enzyme. IspH is the terminal enzyme in the MEP pathway, which is responsible for the synthesis of the essential isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][3][4] These molecules are vital for numerous cellular processes in bacteria, including cell wall biosynthesis, protein prenylation, and respiration.[5] The absence of the MEP pathway in humans presents a significant therapeutic window for selective antibacterial action.[3][4][6][7]

The inhibition of IspH disrupts the production of IPP and DMAPP, leading to bacterial cell death. This mechanism of action is particularly promising for combating multidrug-resistant bacterial strains.

Quantitative Data Summary

Research has focused on a prodrug strategy to deliver the active inhibitor into bacterial cells. This compound is a key component in the synthesis of the prodrug (6-(4-(Naphthalen-1-yl)-4-oxobutanoyloxy)hexyl)triphenylphosphonium bromide (C23.21-TPP) .[5] The triphenylphosphonium (TPP) cation facilitates penetration across bacterial membranes. Once inside the bacterium, the ester linkage is cleaved, releasing the active inhibitor.

The following table summarizes the minimum inhibitory concentration (MIC₉₀) values for the C23.21-TPP prodrug against various bacterial species.[5]

| Bacterial Species | Prodrug | MIC₉₀ (µM) | MIC₉₀ (µg/mL) |

| Vibrio cholerae | C23.21-TPP | 16 | 8 |

| Escherichia coli | C23.21-TPP | < 4 | - |

Key Experimental Protocols

Synthesis of (6-(4-(Naphthalen-1-yl)-4-oxobutanoyloxy)hexyl)triphenylphosphonium bromide (C23.21-TPP)

This protocol outlines the synthesis of the C23.21-TPP prodrug from this compound.

Materials:

-

4-Naphthalen-1-yl-4-oxobutanoic acid

-

(6-hydroxyhexyl)triphenylphosphonium bromide

-

N,N-dimethylpyridin-4-amine (DMAP)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of 4-(naphthalen-1-yl)-4-oxobutanoic acid (~0.3 g, 1.31 mmol), (6-hydroxyhexyl)triphenylphosphonium bromide (0.583 g, 1.31 mmol), and DMAP (0.176 g, 1.58 mmol) is prepared in anhydrous CH₂Cl₂ (15 mL) at 0 °C.[5]

-

DCC (0.271 g, 1.45 mmol) is added to the stirred solution under a nitrogen atmosphere.[5]

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[5]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[5]

-

Upon completion, the reaction mixture is cooled to -10 °C, and the insoluble dicyclohexylurea byproduct is removed by filtration.[5]

-

The solid is washed with cold (-10 °C) CH₂Cl₂.[5]

-

The filtrate containing the product is collected and the solvent is removed under reduced pressure to yield the final product, C23.21-TPP.[5]

IspH Activity Assay

The activity of IspH and its inhibition is determined by monitoring the oxidation of a reducing agent.